molecular formula C11H10BrFN2 B12086591 1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl- CAS No. 1231930-34-9

1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl-

Cat. No.: B12086591
CAS No.: 1231930-34-9
M. Wt: 269.11 g/mol
InChI Key: JRMBZZYRXVFIDK-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl- is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole core substituted with bromine, cyclopropyl, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of bromobutyronitrile with allyl alcohol and hydrofluoric acid/acetic acid dissociation complex to obtain the intermediate, followed by cyclization to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
  • 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole

Uniqueness

1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

1231930-34-9

Molecular Formula

C11H10BrFN2

Molecular Weight

269.11 g/mol

IUPAC Name

6-bromo-1-cyclopropyl-4-fluoro-2-methylbenzimidazole

InChI

InChI=1S/C11H10BrFN2/c1-6-14-11-9(13)4-7(12)5-10(11)15(6)8-2-3-8/h4-5,8H,2-3H2,1H3

InChI Key

JRMBZZYRXVFIDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3CC3)C=C(C=C2F)Br

Origin of Product

United States

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